(4-Ethyl-imidazol-1-yl)-acetic acid
Description
(4-Ethyl-imidazol-1-yl)-acetic acid is an imidazole-derived carboxylic acid featuring an ethyl substituent at the 4-position of the imidazole ring and an acetic acid moiety at the 1-position. This compound is of interest in medicinal and industrial chemistry due to the versatility of the imidazole scaffold, which is known for its role in coordination chemistry, enzyme inhibition, and drug design .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(4-ethylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-6-3-9(5-8-6)4-7(10)11/h3,5H,2,4H2,1H3,(H,10,11) |
InChI Key |
VOSQEBVHMFGUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=N1)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
(4-Ethyl-imidazol-1-yl)-acetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of drugs targeting neurological and metabolic disorders. For instance, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study: Zoledronic Acid
Research has demonstrated that this compound can be converted into zoledronic acid, a potent bisphosphonate used to treat osteoporosis and certain cancers. A solvent-free synthesis method was developed to produce imidazole derivatives from this compound, showcasing its utility in medicinal chemistry .
Biochemical Research
Enzyme Activity and Protein Interactions
This compound is frequently employed in biochemical studies to investigate enzyme activity and protein interactions. Its role as a molecular probe allows researchers to gain insights into biological processes at the molecular level. For example, studies have shown that imidazole derivatives can influence enzyme kinetics and stability, aiding in the understanding of metabolic pathways .
Agricultural Applications
Enhancing Plant Growth
This compound has been investigated for its potential to enhance plant growth and stress resistance. Research indicates that this compound can stimulate root development and improve nutrient uptake in various plant species. This application is particularly relevant in developing sustainable agricultural practices and improving crop yields .
Diagnostic Tools
Biomarker Detection
Derivatives of this compound are being explored for use in diagnostic assays to detect specific biomarkers in clinical samples. The ability of these compounds to selectively bind to target molecules makes them valuable tools in medical diagnostics, particularly for early disease detection .
Material Science
Hydrogels for Drug Delivery
In material science, this compound is studied for its role in creating novel materials such as hydrogels. These hydrogels have significant applications in drug delivery systems due to their biocompatibility and ability to control the release of therapeutic agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of imidazole-acetic acid derivatives are highly influenced by the substituents on the imidazole ring. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility: The ethyl substituent in this compound likely reduces water solubility compared to the methyl analogue . However, the acetic acid moiety ensures some polarity, enabling solubility in polar organic solvents (e.g., ethanol, DMSO).
- Acidity : The pKa of the acetic acid group is influenced by the electron-donating/withdrawing effects of substituents. Ethyl groups (electron-donating) may slightly increase the pKa compared to unsubstituted imidazole-acetic acid .
Preparation Methods
Solvent-Free Alkylation with Chloroacetate Esters
A solvent-free approach, as demonstrated in the synthesis of imidazol-1-yl-acetic acid hydrochloride, offers advantages in reduced waste and simplified purification. In this method, 4-ethylimidazole reacts with tert-butyl chloroacetate in the absence of solvents, using a base such as potassium carbonate to deprotonate the imidazole nitrogen. The reaction proceeds via nucleophilic substitution, forming this compound tert-butyl ester. This method achieves high yields (75–84%) and minimizes byproducts, as evidenced by impurity levels below 0.5% in analogous syntheses.
Catalytic and Solvent-Based Systems
Alternative methods employ solvents like ethyl acetate or 1,4-dioxane to facilitate the reaction. For instance, refluxing 4-ethylimidazole with tert-butyl chloroacetate in ethyl acetate in the presence of powdered K₂CO₃ for 10 hours yields the tert-butyl ester intermediate. The solvent stabilizes transition states and enhances reagent miscibility, though it introduces additional purification steps. Catalysts such as bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride (BBDE Cl) have been reported for similar reactions but are less favorable due to cost and complexity.
Hydrolysis of Ester Intermediates to Carboxylic Acids
The tert-butyl ester intermediate undergoes hydrolysis to yield the free carboxylic acid. Two primary methods dominate:
Aqueous Acidic Hydrolysis
Heating the tert-butyl ester in aqueous hydrochloric acid (10% v/v) at 90–95°C for 2–4 hours cleaves the ester bond, producing this compound hydrochloride. This method, optimized for imidazol-1-yl-acetic acid, achieves near-quantitative conversion with high purity, as confirmed by NMR and mass spectrometry. The reaction mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water.
Catalytic Deborylation
Hydrogenolysis using 10% Pd/C in methanol selectively removes benzyl or tert-butyl protecting groups. While effective, this method is less common due to catalyst costs and the risk of over-reduction.
Challenges in Introducing the 4-Ethyl Substituent
The synthesis of 4-ethylimidazole itself presents a critical challenge, as commercial availability is limited. Two potential routes include:
Cyclization of Ethyl-Containing Precursors
The Debus-Radziszewski reaction, which condenses ethylglyoxal, ammonia, and formaldehyde, could theoretically yield 4-ethylimidazole. However, this method requires precise control of stoichiometry and temperature to avoid polymerization side reactions.
Functional Group Interconversion
Bromination of imidazole at the 4-position, followed by Ullmann coupling with ethyl Grignard reagents, offers a pathway to 4-ethylimidazole. This approach, though feasible, remains underdeveloped in the literature.
Comparative Analysis of Synthetic Routes
The table below contrasts key methods for synthesizing imidazolyl-acetic acid derivatives, extrapolated to this compound:
Analytical Characterization and Quality Control
Critical to process optimization is verifying the structure and purity of intermediates and the final product.
Spectroscopic Confirmation
-
¹H NMR : The tert-butyl ester intermediate exhibits a singlet at δ 1.47 ppm (9H, tert-butyl), δ 4.58 ppm (2H, CH₂), and imidazole protons at δ 6.94–7.49 ppm. Hydrolysis shifts the CH₂ signal to δ 4.82 ppm in the hydrochloride salt.
-
IR Spectroscopy : Ester carbonyl stretches appear at 1740 cm⁻¹, replaced by a broad O-H stretch (2500–3000 cm⁻¹) post-hydrolysis.
Impurity Profiling
HPLC analyses of analogous compounds reveal di-acid impurities (<0.5%) arising from over-hydrolysis, mitigated by controlling reaction time and temperature.
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Ethyl-imidazol-1-yl)-acetic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via alkylation of imidazole derivatives. For example, reacting 2-chloroacetate with 4-ethylimidazole in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile yields the target compound. Optimization involves controlling stoichiometry (1:1.2 molar ratio of imidazole to chloroacetate) and reaction time (12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity (>95%) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous imidazole-acetic acid derivatives. For instance, the imidazole proton signals appear at δ 7.3–7.5 ppm, while the acetic acid CH₂ group resonates at δ 4.2–4.5 ppm .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. A related imidazole-acetic acid cocrystal (4-hydroxybenzoic acid–imidazole) showed intermolecular O–H···N hydrogen bonds, critical for stability .
Q. How does the steric and electronic environment of the imidazole ring influence the acidity of this compound?
- Methodological Answer : The ethyl group at the 4-position introduces steric hindrance, reducing resonance stabilization of the conjugate base. Titration with NaOH (0.1 M) under N₂ atmosphere reveals a pKa of ~3.5–4.0, comparable to acetic acid (pKa 4.76), but modulated by the electron-donating ethyl group. Computational DFT studies (B3LYP/6-31G*) can further elucidate electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological efficacy data of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from solubility differences or assay conditions. For example, YM872, a water-soluble AMPA-receptor antagonist (83 mg/mL solubility), showed consistent activity in neurological models, whereas hydrophobic analogs exhibited variable bioavailability. Standardize assays using:
- Solubility screening : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid aggregation.
- Cell-based validation : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. primary neurons) .
Q. What strategies mitigate side reactions (e.g., aspartimide formation) during peptide conjugation involving this compound derivatives?
- Methodological Answer : Side reactions occur under basic conditions. Mitigation strategies include:
- Buffered coupling : Use Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) at pH 6.5–7.0 to suppress base-mediated aspartimide formation.
- Low-temperature synthesis : Conduct reactions at 0–4°C to slow undesired cyclization .
Q. How do crystallographic data inform the design of this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer : Analyze coordination modes using single-crystal XRD. For example, the carboxylate group in analogous imidazole-acetic acid compounds binds to metal ions (e.g., Zn²⁺) in a bidentate manner, forming 2D networks. TGA and BET surface area analysis (77 K N₂ adsorption) assess thermal stability and porosity .
Data Contradiction Analysis
Q. Why do solubility studies of this compound in polar solvents show variability?
- Methodological Answer : Discrepancies stem from hydration states or impurities. For reproducibility:
- Lyophilization : Remove bound water before solubility testing.
- HPLC-PDA : Confirm purity (>98%) and detect trace solvents (e.g., residual acetonitrile) that alter solubility profiles .
Q. How should conflicting bioactivity data for imidazole-acetic acid derivatives in neurological models be reconciled?
- Methodological Answer : Cross-validate using orthogonal assays. For instance, electrophysiology (patch-clamp) and calcium imaging (Fluo-4 AM) in hippocampal slices provide complementary data on AMPA receptor modulation. Statistical meta-analysis (e.g., random-effects model) accounts for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
